2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
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Overview
Description
2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a complex organic compound with a unique structure that includes a cyano group, a thioacetamide group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Thioacetamide Group Addition: The final step involves the addition of the thioacetamide group through a thiolation reaction, where a thiol reacts with an acyl chloride or an equivalent reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thioacetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, reduced nitriles
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 2-((3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
- 2-((3-Cyano-6-oxo-4-(m-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
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Uniqueness: : The presence of the p-tolyl group in this compound may confer unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets.
Properties
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-2-4-10(5-3-9)11-6-14(20)18-15(12(11)7-16)21-8-13(17)19/h2-5,11H,6,8H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXPFWAPYDOENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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